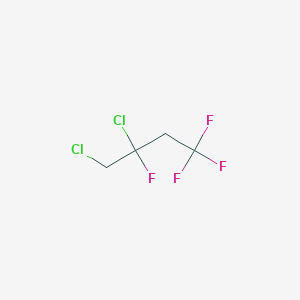
3,4-Dichloro-1,1,1,3-tetrafluorobutane
Descripción general
Descripción
3,4-Dichloro-1,1,1,3-tetrafluorobutane is a chemical compound with the molecular formula C4H4Cl2F4 . It has a molecular weight of 198.97 . The IUPAC name for this compound is 3,4-dichloro-1,1,1,3-tetrafluorobutane .
Molecular Structure Analysis
The molecular structure of 3,4-Dichloro-1,1,1,3-tetrafluorobutane consists of a butane backbone with two chlorine atoms and four fluorine atoms attached. The InChI code for this compound is 1S/C4H4Cl2F4/c5-2-3(6,7)1-4(8,9)10/h1-2H2 .Aplicaciones Científicas De Investigación
Catalyst Research
- Dehydrohalogenation Catalysis: 3,4-Dichloro-1,1,1,3-tetrafluorobutane has been employed in studies investigating dehydrochlorination and dehydrofluorination reactions using nanoscopic metal fluorides like AlF3 and BaF2 as catalysts. This research has led to the development of selective catalysts for both dehydrofluorination and dehydrochlorination on the same substrate (Teinz et al., 2011).
Chemical Synthesis
- Synthesis of Fluorinated Compounds: The compound has been used in the synthesis of fluorinated butanolides and butenolides, serving as a starting material in complex multi-step synthetic processes (Paleta et al., 2000).
- Halogenated Enolate Formation: It has been used in detrifluoroacetylative processes to generate halogenated enolates, providing practical access to perhalogenated ketones and alkenes (Balaraman et al., 2016).
Nuclear Magnetic Resonance (NMR) Studies
- NMR Parameter Investigations: The compound's derivatives have been studied using NMR to understand the solvent effects on proton and fluorine chemical shifts and coupling constants, providing valuable structural information (Shapiro et al., 1973).
Reaction Mechanism Exploration
- Fluorination Mechanisms: Research on the fluorination of various substrates using compounds like 3,4-Dichloro-1,1,1,3-tetrafluorobutane helps in understanding the mechanisms of fluorination reactions (Burdon et al., 1971).
Crystallography and Material Science
- X-ray Diffraction Studies: The compound has been used in X-ray diffraction investigations to study the influence of intramolecular interactions on the packing of molecules in crystals (Fedorov et al., 1992).
- Preparation of Fluorinated Derivatives: The compound is integral in preparing a variety of fluorinated derivatives, which have potential applications in material science and photonic devices (Biju et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
3,4-dichloro-1,1,1,3-tetrafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2F4/c5-2-3(6,7)1-4(8,9)10/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLHNHAHGITUST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)(F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681077 | |
| Record name | 3,4-Dichloro-1,1,1,3-tetrafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-1,1,1,3-tetrafluorobutane | |
CAS RN |
1227947-61-6 | |
| Record name | 3,4-Dichloro-1,1,1,3-tetrafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



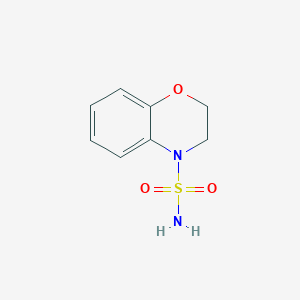
![2-[(2-Chloropyridin-4-yl)methyl]isoindole-1,3-dione](/img/structure/B1421996.png)
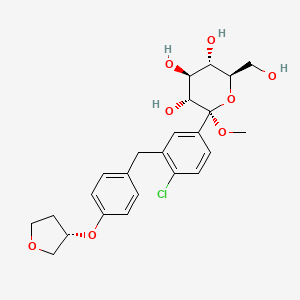
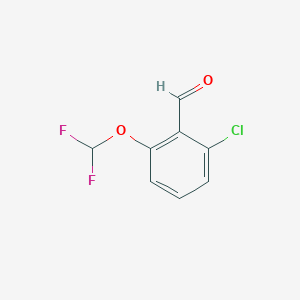
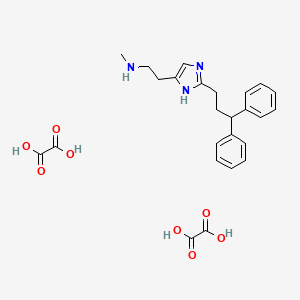
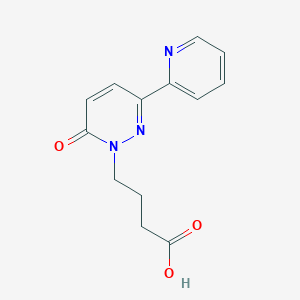

![2-chloro-N-{[4-(2-methoxyethoxy)phenyl]methyl}acetamide](/img/structure/B1422008.png)
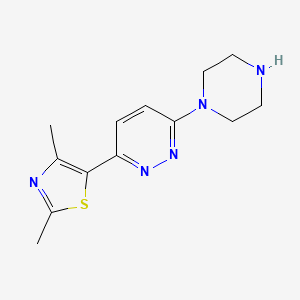
![2-{4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}acetonitrile](/img/structure/B1422014.png)

![2-[(5-Chloro-2,4-dimethoxyphenyl)(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B1422016.png)
![[3-(Tert-butoxy)phenyl]methanamine](/img/structure/B1422017.png)
